N-[2-(PHENYLSULFANYL)PHENYL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Description
N-[2-(PHENYLSULFANYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is a complex organic compound characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a tetrahydrofuran ring through a thiourea linkage
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(2-phenylsulfanylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c22-18(19-13-14-7-6-12-21-14)20-16-10-4-5-11-17(16)23-15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHYAAMPLJSLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PHENYLSULFANYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA typically involves the reaction of 2-(phenylsulfanyl)aniline with tetrahydrofuran-2-carbaldehyde in the presence of a thiourea derivative. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N-[2-(PHENYLSULFANYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiourea linkage or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-[2-(PHENYLSULFANYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(PHENYLSULFANYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group and thiourea linkage play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-2-(phenylsulfanyl)acetamide
- 2-Phenylsulfonyl-1,3-butadiene
- N-[2-(Phenylsulfanyl)phenyl]formamide
Uniqueness
N-[2-(PHENYLSULFANYL)PHENYL]-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA is unique due to its combination of a phenylsulfanyl group, a phenyl ring, and a tetrahydrofuran ring linked through a thiourea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
